![molecular formula C7H10N6O B2716646 {2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine CAS No. 1479041-66-1](/img/structure/B2716646.png)
{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine
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Overview
Description
The compound {2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine
is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-oxadiazole and a 1,2,3-triazole . These types of structures are often found in pharmaceutical drugs and have been synthesized for their potential anti-infective properties .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium . This method allows for the creation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Molecular Structure Analysis
The molecular structure of{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine
is likely to be complex due to the presence of multiple heterocyclic rings. The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . Chemical Reactions Analysis
The chemical reactions involving{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine
are likely to be complex due to the presence of multiple reactive sites. The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .
Scientific Research Applications
Synthetic Organic Chemistry
1,2,4-Oxadiazoles serve as versatile building blocks for various synthetic strategies:
Functionalization of 1,2,4-Oxadiazoles: Researchers have developed synthetic routes to obtain 1,2,4-oxadiazolium salts. These salts are useful intermediates for further transformations. For example, amidoximes can be functionalized to generate 1,2,4-oxadiazolium salts, which then participate in heterocyclization reactions .
1,3-Dipolar Cycloaddition: Another approach involves 1,3-dipolar cycloaddition of nitrile oxides to nitriles. Although nitrile oxides are typically generated in situ due to their instability, this method allows access to diverse 1,2,4-oxadiazoles .
Future Directions
The future directions for research on {2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine
and similar compounds are likely to involve further exploration of their potential therapeutic applications. The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties . They are known to interact with various targets, including bacterial and viral proteins, to exert their effects .
Mode of Action
For instance, 1,2,4-oxadiazoles have been found to exhibit anti-bacterial, anti-viral, and anti-leishmanial activities , suggesting that they may interact with a variety of targets to exert these effects.
Biochemical Pathways
For instance, 1,2,4-oxadiazoles have been found to exhibit anti-infective properties, suggesting that they may interfere with the biochemical pathways of infectious agents .
Result of Action
Given the reported anti-infective properties of similar compounds , it can be inferred that this compound may exert similar effects, potentially leading to the inhibition of growth or replication of infectious agents.
properties
IUPAC Name |
2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6O/c1-5-9-7(14-11-5)6-4-13(3-2-8)12-10-6/h4H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKUPNBEWINXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine |
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